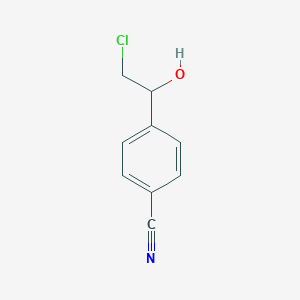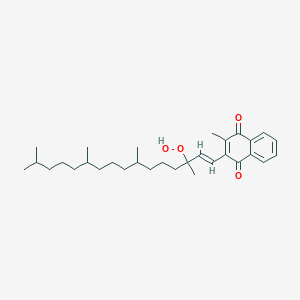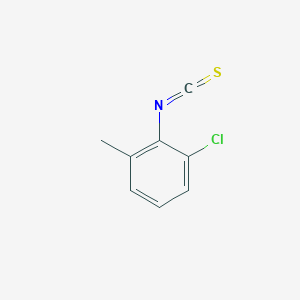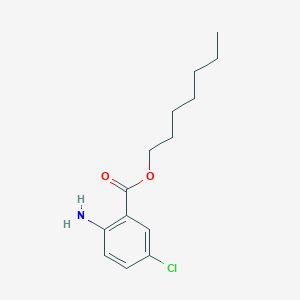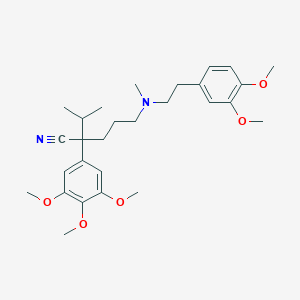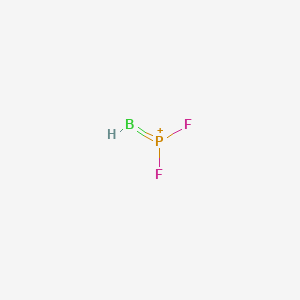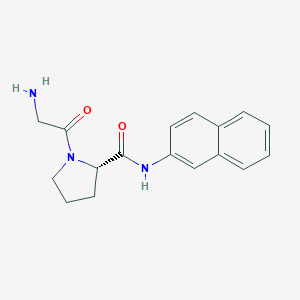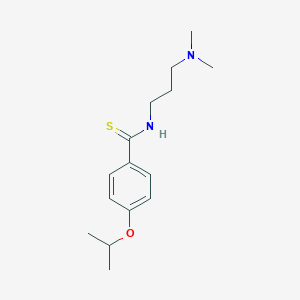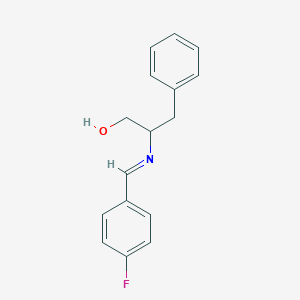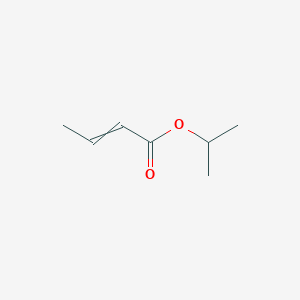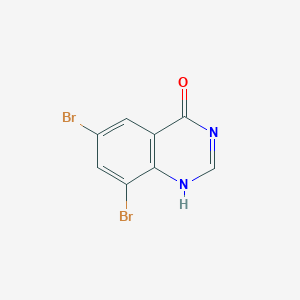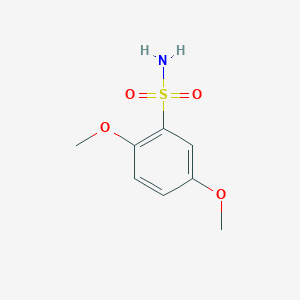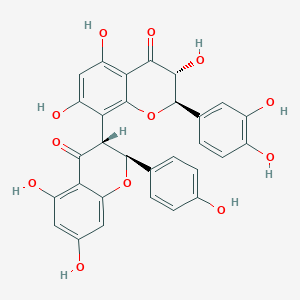
Garcinia biflavonoid 2
Übersicht
Beschreibung
Garcinia biflavonoid 2 is a natural compound found in the Garcinia genus of plants. This compound has gained significant attention in recent years due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of Garcinia biflavonoid 2 is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which regulates glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Garcinia biflavonoid 2 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1 beta (IL-1β). The compound also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Garcinia biflavonoid 2 in lab experiments is its natural origin. It is a plant-derived compound, which makes it a safer alternative to synthetic drugs. The compound is also relatively easy to extract and purify, making it readily available for research purposes.
However, one of the limitations of using Garcinia biflavonoid 2 in lab experiments is its low solubility in water. This can make it challenging to administer the compound in vivo. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on Garcinia biflavonoid 2. One potential area of investigation is its potential use in the treatment of metabolic disorders such as diabetes and obesity. The compound has been shown to regulate glucose and lipid metabolism, which makes it a promising candidate for the development of new therapeutics.
Another area of research is the potential use of Garcinia biflavonoid 2 in combination with other compounds. The compound has been shown to enhance the anticancer activity of certain chemotherapeutic agents, which suggests that it may have synergistic effects with other compounds.
Conclusion
In conclusion, Garcinia biflavonoid 2 is a natural compound with potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer activities. The compound can be extracted from the fruit rind of Garcinia species and purified using chromatographic techniques. Further research is needed to fully understand the mechanism of action of Garcinia biflavonoid 2 and its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Garcinia biflavonoid 2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Garcinia biflavonoid 2 has been found to be effective against various types of cancer cells, including breast, lung, colon, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
18913-18-3 |
|---|---|
Produktname |
Garcinia biflavonoid 2 |
Molekularformel |
C30H22O12 |
Molekulargewicht |
574.5 g/mol |
IUPAC-Name |
(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O12/c31-13-4-1-11(2-5-13)28-24(25(38)21-17(35)8-14(32)9-20(21)41-28)22-18(36)10-19(37)23-26(39)27(40)29(42-30(22)23)12-3-6-15(33)16(34)7-12/h1-10,24,27-29,31-37,40H/t24-,27-,28+,29+/m0/s1 |
InChI-Schlüssel |
SNFOQVRNAHJPMU-BENTYHEHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O |
Andere CAS-Nummern |
18913-18-3 |
Synonyme |
Garcinia biflavonoid 2 Garcinia GB2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



